4-(3-Bromo-4-methoxyphenyl)oxazolidin-2-one is a complex organic compound belonging to the oxazolidinone class. This compound features a unique structure characterized by the presence of a bromo-substituted methoxyphenyl group attached to an oxazolidinone ring. Its molecular formula is , and it has a molecular weight of approximately 302.121 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically as an oxazolidinone derivative. Oxazolidinones are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one typically involves several steps, including the formation of the oxazolidinone ring and the introduction of various substituents. Common methods include:
For large-scale production, automated reactors and continuous flow systems may be employed to enhance efficiency and minimize waste. Green chemistry principles are often integrated into these processes to reduce environmental impact while ensuring high yield and purity.
The molecular structure of 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one features:
The oxazolidinone ring contributes to its stability and reactivity, making it an interesting candidate for further chemical modifications.
4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one can undergo various chemical reactions:
The mechanism of action for 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one is primarily associated with its biological activity. It may act by inhibiting bacterial protein synthesis through interaction with ribosomal subunits, similar to other oxazolidinones like linezolid. This property makes it a subject of interest in antimicrobial research .
These properties indicate that 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one is suitable for various applications in organic synthesis and pharmaceuticals.
4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one has several notable applications:
The synthesis of 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one relies on carefully optimized multi-step sequences, where brominated methoxyphenyl intermediates serve as critical precursors. As demonstrated in the synthesis of analogous antibacterial oxazolidinones, a typical route commences with 3-bromo-4-methoxybenzaldehyde or 1-(3-bromo-4-methoxyphenyl)ethanone. These undergo reductive amination or nucleophilic substitution to install the key C3–N linkage preceding oxazolidinone ring formation [1]. Subsequent cyclization employs carbonyldiimidazole (CDI) or phosgene equivalents under anhydrous conditions, achieving cyclization yields exceeding 85% when reaction parameters (temperature, solvent polarity, stoichiometry) are tightly controlled [1] [9].
A pivotal Boc-deprotection/coupling step—utilizing trifluoroacetic acid (TFA) in dichloromethane—enables introduction of diversely substituted piperazine systems at the oxazolidinone N-position. This step is sensitive to residual moisture, with optimized protocols reporting >95% purity when water content is maintained below 50 ppm [1] . Final purification via recrystallization from ethyl acetate/hexane mixtures yields crystalline 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one derivatives suitable for functionalization.
Table 1: Optimization of Key Steps in Multi-Step Synthesis of Brominated Oxazolidinones
Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Critical Parameters |
---|---|---|---|---|
Bromomethoxyphenyl precursor prep | NaBH₄, MeOH, 0°C → 25°C | 92 | 98 | Temperature control during reduction |
Oxazolidinone cyclization | CDI, THF, 65°C, 12 h | 87 | 99 | Anhydrous solvent; CDI excess (1.3 eq) |
Boc deprotection | TFA/DCM (1:1), 0°C, 1 h | 95 | 95 | Water content <50 ppm; controlled exotherm |
Piperazine coupling | DIPEA, CH₃CN, reflux, 8 h | 82 | 97 | Nucleophile excess (1.5 eq); inert atmosphere |
Automated reactor platforms like EasyMax™ 102/402 and OptiMax™ 1001 (METTLER TOLEDO) enable sustainable, scalable production of 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one by enhancing reproducibility and minimizing waste. These systems facilitate:
A green metrics analysis of automated vs. manual synthesis revealed significant improvements: E-factor reduction from 32 to 11 (kg waste/kg product), energy use decrease by 35% via active cooling optimization, and reaction time reduction by 50% for multi-step sequences [2] [8]. These advancements align with green chemistry principles by enhancing atom economy and enabling solvent recycling in closed-loop systems.
Table 2: Green Metrics Comparison for Oxazolidinone Synthesis in Automated vs. Batch Reactors
Parameter | Batch Reactor | EasyMax 402 | OptiMax 1001 (Flow) | Improvement (%) |
---|---|---|---|---|
Overall yield | 68% | 86% | 91% | +34% |
E-factor (kg waste/kg product) | 32 | 15 | 11 | -66% |
PMI (Process Mass Intensity) | 45 | 28 | 19 | -58% |
Reaction time | 22 h | 14 h | 11 h | -50% |
Energy consumption (kW·h/mol) | 8.7 | 6.2 | 5.1 | -41% |
The 4-(3-bromo-4-methoxyphenyl)oxazolidin-2-one scaffold enables strategic C-ring diversification through transition-metal-catalyzed cross-couplings and nucleophilic substitutions, leveraging the bromo substituent’s reactivity:
The 4-methoxy group also participates in demethylation-borylation sequences using BBr₃ (-78°C to 25°C) and bis(pinacolato)diboron, generating ortho-borylated phenols for further functionalization. This strategy enables the installation of fluorinated or pyrimidine groups that enhance target binding in antibacterial applications [7].
Appendix: Key Compounds in Oxazolidinone Research
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0